molecular formula C17H16N4O3 B2646081 ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate CAS No. 168162-20-7

ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate

Cat. No. B2646081
CAS RN: 168162-20-7
M. Wt: 324.34
InChI Key: AEYRWEZKUDJLQJ-UHFFFAOYSA-N
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Description

This compound is a key ingredient in the development of pharmaceutical drugs used to treat various diseases such as cancer, cardiovascular disorders, and neurological diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . A Diels–Alder reaction between key intermediates can lead to the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Diels–Alder reaction between key intermediates . This reaction can lead to the formation of the desired compound, which can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific structure and functional groups present. For example, ethyl 2-oxo-2-(pyridin-3-yl)acetate has a molecular weight of 179.18 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, similar compounds with a pyrrolidine ring have been used to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Safety information for similar compounds often includes warnings about potential hazards. For example, ethyl 2-oxo-2-(pyridin-3-yl)acetate has hazard statements including H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl N-(2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-24-17(23)21-15-16(22)19-12-8-4-3-7-11(12)14(20-15)13-9-5-6-10-18-13/h3-10,15H,2H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYRWEZKUDJLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate

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